1,1-Bis(phenylsulfonyl)ethylene
Overview
Description
1,1-Bis(phenylsulfonyl)ethylene is a synthetic compound equivalent to the ethylene 1,2-dipole . It is used as a dienophile for Diels-Alder reactions and is a useful synthon for neutral homologation of ketones . It is also used in the preparation of α,α-disubstituted alpha-amino acid derivatives . The compound appears as a white to faint yellow powder .
Synthesis Analysis
The addition of oxazolones to 1,1-Bis(phenylsulfonyl)ethylene is efficiently catalyzed by simple chiral bases or thioureas . A new, easy, and highly enantioselective method for the synthesis of quaternary alpha-alkyl-alpha-amino acids based on organocatalysis has been reported .
Molecular Structure Analysis
The molecular formula of 1,1-Bis(phenylsulfonyl)ethylene is C14H12O4S2 . Its molecular weight is 308.37 . The SMILES string representation is C=C(S(=O)(=O)c1ccccc1)S(=O)(=O)c2ccccc2
.
Chemical Reactions Analysis
1,1-Bis(phenylsulfonyl)ethylene has been used in the preparation of α,α-disubstituted alpha-amino acid derivatives . It is a synthetic equivalent of the ethylene 1,2-dipole and is used as a dienophile for Diels-Alder reactions .
Physical And Chemical Properties Analysis
1,1-Bis(phenylsulfonyl)ethylene is a white to faint yellow powder . It is soluble in toluene . The melting point is 124-126 °C .
Scientific Research Applications
Synthetic Equivalent of Ethylene 1,2-Dipole
“1,1-Bis(phenylsulfonyl)ethylene” is a synthetic equivalent of ethylene 1,2-dipole . This means it can be used to mimic the behavior of ethylene 1,2-dipole in various chemical reactions.
Dienophile for Diels-Alder Reactions
This compound has been used as a dienophile in Diels-Alder reactions . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system.
Synthon for Neutral Homologation of Ketones
It serves as a useful synthon for the neutral homologation of ketones . Homologation is the process of converting one functional group into another while maintaining or increasing the size of the carbon skeleton.
Preparation of Alpha, Alpha-Disubstituted Alpha-Amino Acid Derivatives
It has been used in the preparation of alpha, alpha-disubstituted alpha-amino acid derivatives . These derivatives are important in the development of pharmaceuticals and bioactive compounds.
Functionalization of Polyolefins for Blend Compatibilization
The compound has been used for the direct functionalization of polyolefins for blend compatibilization . This involves the insertion of “1,1-Bis(phenylsulfonyl)ethylene” into polyethylene (PE), hyperbranched polyethylene (HBPE), and isotactic polypropylene (iPP) to insert phenylsulfonyl groups.
Compatibilizer Between Blends of PE/iPP and Polystyrene (PS)
The modified samples were successfully demonstrated to act as a compatibilizer between blends of PE/iPP and polystyrene (PS) as verified by scanning electron microscopy (SEM) . This means that it can help to improve the compatibility of these different types of polymers when they are blended together.
Mechanism of Action
- BPSE primarily interacts with polyolefins, including polyethylene (PE), hyperbranched polyethylene (HBPE), and isotactic polypropylene (iPP) .
- Its role is to introduce aromatic moieties along polyolefin chains, making it a convenient one-step modification .
- The Michael-type radical addition employs 2-chloroanthroquinone (2-CIAQ) as a C–H bond-cleaving photocatalyst and BPSE as the olefinic substrate .
- Multi-instrumental analysis characterizes the resulting products .
- BPSE insertion modifies the polyolefin structure, enhancing compatibility between PE/iPP blends and polystyrene (PS) .
- This compatibilization effect is verified by scanning electron microscopy (SEM) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Future Directions
1,1-Bis(phenylsulfonyl)ethylene has been used in the preparation of α,α-disubstituted alpha-amino acid derivatives . It is a synthetic equivalent of the ethylene 1,2-dipole and is used as a dienophile for Diels-Alder reactions . It is also a useful synthon for neutral homologation of ketones . Future research may explore more applications of this compound in various chemical reactions.
properties
IUPAC Name |
1-(benzenesulfonyl)ethenylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c1-12(19(15,16)13-8-4-2-5-9-13)20(17,18)14-10-6-3-7-11-14/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABQEPJVQFXVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308162 | |
Record name | 1,1-Bis(phenylsulfonyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39082-53-6 | |
Record name | 1,1-Bis(phenylsulfonyl)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,1-Bis(phenylsulfonyl)ethylene a useful reagent in organic synthesis?
A1: 1,1-BPSE acts as a powerful Michael acceptor and dienophile due to the electron-withdrawing nature of the two phenylsulfonyl groups attached to the ethylene moiety. [] This makes it highly reactive towards nucleophiles and allows it to participate in a variety of reactions, including Michael additions, cycloadditions, and ring-opening reactions.
Q2: Can you provide some specific examples of reactions where 1,1-BPSE acts as a Michael acceptor?
A2: Certainly. 1,1-BPSE readily undergoes Michael additions with various nucleophiles. For instance, it reacts with oxazolones in the presence of chiral catalysts to provide a route to enantioenriched α-quaternary α-amino acids. [] Another example involves its reaction with 3-substituted benzofuran-2(3H)-ones catalyzed by bifunctional catalysts, again leading to enantioselective Michael adducts. [, ] These reactions highlight the utility of 1,1-BPSE in constructing complex molecules with high stereoselectivity.
Q3: The research mentions 1,1-BPSE participating in cycloaddition reactions. Could you elaborate on that?
A3: Absolutely. 1,1-BPSE acts as a synthetic equivalent of ethylene in Diels-Alder reactions and as an ethylene 1,2-dipole in cycloadditions. [] One study demonstrated its reaction with ynamines via a [2+2] cycloaddition to yield 4,4-bis(phenylsulfonyl)-1-cyclobutenylamines. [] This ability to participate in cycloadditions makes 1,1-BPSE valuable for building diverse cyclic structures.
Q4: How does 1,1-BPSE contribute to polyolefin functionalization?
A4: Researchers have successfully employed 1,1-BPSE for the direct functionalization of polyethylene (PE) and polypropylene (PP). [] The insertion of phenylsulfonyl groups via this modification enhances the blend compatibility of these polyolefins, demonstrating its potential in material science applications.
Q5: What insights have computational chemistry studies provided into the reactivity of 1,1-BPSE?
A5: DFT (Density Functional Theory) studies have been instrumental in understanding the reactivity of 1,1-BPSE. For example, one study investigated the reaction of cyclic ketone dienolates with 1,1-BPSE. [] These calculations provided insights into the reaction mechanism, the influence of cyclic versus acyclic structures on reactivity, and the role of hydrogen bonding interactions in these reactions.
Q6: Can the stereochemical outcome of reactions involving 1,1-BPSE be controlled?
A6: Yes, significant progress has been made in achieving high enantioselectivity in reactions involving 1,1-BPSE. For instance, using chiral organocatalysts derived from Cinchona alkaloids, researchers have achieved excellent enantioselectivities (up to 99% ee) in Michael additions of 3-substituted benzofuran-2(3H)-ones to 1,1-BPSE. [, ] Similarly, chiral bases or thioureas have been employed as catalysts in reactions with oxazolones, again yielding products with high enantiomeric excess. []
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